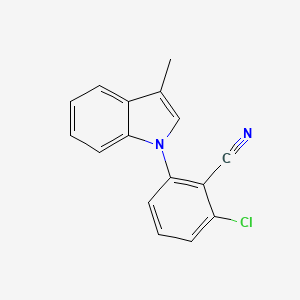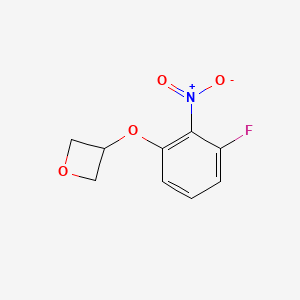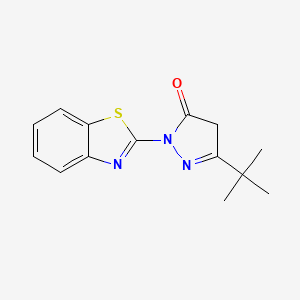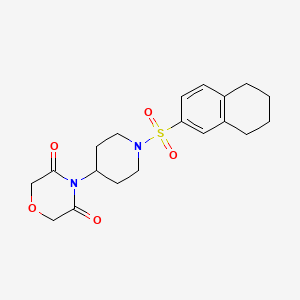
2-chloro-6-(3-methyl-1H-indol-1-yl)benzenecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
2-Chloro-6-(3-methyl-1H-indol-1-yl)benzenecarbonitrile is part of a broader group of chemical compounds with significant applications in chemical synthesis and reactivity studies. For instance, the study by Katritzky et al. (1995) demonstrates the transformation of 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile, a related compound, into various derivatives, showcasing the versatility of such compounds in synthetic chemistry (Katritzky et al., 1995).
Spectroscopic Studies and Molecular Interactions
The compound's indole derivatives have been studied for their interaction with solvents, as explored by Popoola (2018). This research highlights the role of solvent polarity in these interactions, which is crucial for understanding the compound's behavior in different environments (Popoola, 2018).
Nucleophilic Reactivities
The compound belongs to a family of chemicals whose nucleophilic reactivities have been extensively investigated. For example, Lakhdar et al. (2006) studied the kinetics of coupling indole and its derivatives with benzhydryl cations, providing insights into the nucleophilic properties of such compounds (Lakhdar et al., 2006).
Photodecomposition Studies
The photodecomposition of related compounds like chlorothalonil in benzene has been studied by Khan and Akhtar (1983), which can be relevant for understanding the photostability and decomposition pathways of this compound (Khan & Akhtar, 1983).
Crystal Structure Analysis
The study of crystal structures of similar compounds, like the one conducted by Noland et al. (2019), provides valuable information on the molecular and crystallographic properties that could be analogous to this compound (Noland et al., 2019).
Electrosynthesis Research
Electrosynthesis processes involving related compounds have been investigated, such as in the study by Batanero et al. (2002), which might offer insights into the electrochemical behavior of this compound (Batanero et al., 2002).
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-6-(3-methylindol-1-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2/c1-11-10-19(15-7-3-2-5-12(11)15)16-8-4-6-14(17)13(16)9-18/h2-8,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPIOEGHWBDCLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)C3=C(C(=CC=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2708924.png)

![7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2708926.png)



![Ethyl 5-amino-2-bromo-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]imidazole-4-carboxylate](/img/structure/B2708932.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2708935.png)

![3-amino-6-oxo-1-thioxo-5,6-dihydro-1H-pyrido[1,2-a]quinazoline-2,4-dicarbonitrile](/img/structure/B2708937.png)


